molecular formula C15H16N2O3 B5113397 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

Cat. No. B5113397
M. Wt: 272.30 g/mol
InChI Key: BJXWKDYLCKBAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, also known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. BMDP has gained popularity in recent years due to its potential applications in scientific research.

Mechanism of Action

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione inhibits the reuptake of serotonin and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the brain. This leads to an increase in their activity and is thought to contribute to the psychoactive effects of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
Biochemical and Physiological Effects:
7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione has been found to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and alterations in neurotransmitter levels. It has also been shown to produce rewarding effects in animal models, which suggests that it may have potential for abuse.

Advantages and Limitations for Lab Experiments

One advantage of using 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in lab experiments is its selectivity for serotonin and dopamine transporters, which allows for more specific investigations into the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation is the potential for abuse, which may limit its use in certain settings.

Future Directions

1. Investigation of the long-term effects of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione on neurotransmitter systems and behavior.
2. Development of novel compounds based on the structure of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione for potential therapeutic applications.
3. Investigation of the potential neuroprotective effects of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in various neurological disorders.
4. Investigation of the potential for 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione to modulate other neurotransmitter systems, such as the glutamate and GABA systems.
5. Development of new methods for the synthesis of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione and related compounds.

Scientific Research Applications

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin and dopamine reuptake inhibitor, which makes it useful in studying the role of these neurotransmitters in various physiological and pathological conditions.

properties

IUPAC Name

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-12(18)7-15(14(16)20)8-13(19)17(10-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXWKDYLCKBAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2(C1=O)CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

Synthesis routes and methods I

Procedure details

A solution of 1.82 g (10 mmol) 2-methyl-2,7diazaspiro[4.4]nonane-1,3,8-trione in 20 ml N,N-dimethylformamide was added gradually under a nitrogen atmosphere to 0.050 g (10.4 mmol) of 50% oil suspension of sodium hydride which had been previously washed twice with toluene and covered with 10 ml N,N-dimethylformamide. After stirring one hour there was added 1.40 g (11 mmol) of benzyl chloride and stirring was continued overnight at room temperature. After concentrating to a small volume in vacuo, the residue was diluted with 40 ml water and extracted twice with dichloromethane. The combined organic phase was washed with water, dried over magnesium sulfate, and evaporated to give a solid. Crystallization from toluene-hexane afforded 1.74 g of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione, mp 157°-158° C. 2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane Dihydrochloride
Quantity
1.82 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1.82 g (10 mmol) of 2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in 20 ml N,N-dimethylformamide was added gradually under a nitrogen atmosphere to 0.05 g (10.4 mmol) of 50% oil suspension of sodium hydride which had been previously washed twice with toluene and covered with 10 ml N,N-dimethylformamide. After stirring one hour there was added 1.40 g (11 mmol) of benzyl chloride and stirring was continued overnight at room temperature. After concentrating to a small volume in vacuo, the residue was diluted with 40 ml water and extracted twice with dichloromethane. The combined organic phase was washed with water, dried over magnesium sulfate, and evaporated to give a solid. Crystallization from toluene:hexane to afford 1.74 g of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, mp 157°-158° C.
Quantity
1.82 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.